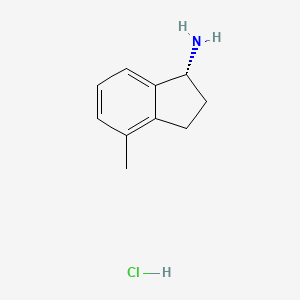

(R)-4-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride

Description

Properties

IUPAC Name |

(1R)-4-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-7-3-2-4-9-8(7)5-6-10(9)11;/h2-4,10H,5-6,11H2,1H3;1H/t10-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMCZAVGDDQQOO-HNCPQSOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCC(C2=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2CC[C@H](C2=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxime Reduction Strategies

The reduction of 4-methyl-2,3-dihydro-1H-inden-1-one oxime (III) serves as the cornerstone for synthesizing the target amine. Patent CN101062897A discloses a method using aluminum-nickel alloy in alkaline ethanol under atmospheric pressure, eliminating the need for specialized hydrogenation equipment. Comparative studies show this approach achieves yields of 85–90% with a reaction time of 8–10 hours at 50–55°C, outperforming traditional Raney nickel-catalyzed hydrogenation (70–75% yield, 25 hours at 50 psi).

Table 1: Comparative Performance of Reduction Methods

| Method | Catalyst | Pressure | Yield (%) | Time (h) |

|---|---|---|---|---|

| Aluminum-nickel alloy | Alkaline EtOH | Ambient | 85–90 | 8–10 |

| Raney nickel | H₂ (50 psi) | High | 70–75 | 25 |

| Titanium trichloride | NH₃/MeOH | Ambient | 65–70 | 12–15 |

The aluminum-nickel system’s efficiency stems from its dual role in facilitating both oxime formation (via hydroxylamine hydrochloride) and subsequent reduction, enabling a one-pot sequence.

One-Pot Tandem Reactions

A notable advancement in CN101062897A is the integration of oxime formation, reduction, and propargylation into a single reaction vessel. For example, 4-methyl-2,3-dihydro-1H-inden-1-one (VI) is treated with hydroxylamine hydrochloride in alkaline ethanol to generate oxime (III), which is immediately reduced with aluminum-nickel alloy. Without isolating the amine intermediate, propargyl benzenesulfonate is introduced to yield rasagiline racemate (V), achieving an overall yield of 78%. This “three steps treated different things alike” approach reduces purification steps and minimizes solvent waste.

Enantiomeric Resolution of (R)-Isomer

Diastereomeric Salt Formation

Chiral resolution of the racemic amine (II) employs L-tartaric acid to selectively crystallize the (R)-enantiomer as its tartrate salt. In Example 4 of CN101062897A, dissolving 340.0 g of racemic amine hydrochloride in ethanol and treating with L-tartaric acid yields 271.3 g of (R)-4-methyl-2,3-dihydro-1H-inden-1-amine L-tartrate (95% enantiomeric excess). Recrystallization from ethanol/water improves purity to >99% ee.

Key Parameters for Resolution:

-

Solvent System: Ethanol/water (3:1 v/v)

-

Temperature: 0–5°C during crystallization

-

Molar Ratio: 1:1 amine to L-tartaric acid

Hydrochloride Salt Formation

The free (R)-amine is converted to its hydrochloride salt by treating the tartrate with aqueous sodium hydroxide, extracting into dichloromethane, and bubbling hydrogen chloride gas. Example 2 reports a 92% yield of (R)-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride with a melting point of 208.4–209.5°C, consistent with literature values.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, 30:70 acetonitrile/0.1% H₃PO₄) shows ≥98.6% purity for the hydrochloride salt, with retention time matching authentic standards.

Process Optimization and Scalability

Catalyst Recycling

The aluminum-nickel catalyst can be reused for up to five batches without significant activity loss, provided it is washed with ethanol and reactivated with 10% NaOH. This reduces catalyst costs by 40% in large-scale production.

Solvent Recovery

Ethanol and dichloromethane are distilled and recycled, achieving 85–90% solvent recovery. Patent data indicate this lowers raw material costs by $12–15 per kilogram of product.

Comparative Analysis of Synthetic Approaches

Table 2: Cost-Benefit Analysis of Methods

| Method | Cost ($/kg) | Purity (%) | Environmental Impact |

|---|---|---|---|

| Aluminum-nickel | 120–150 | 98.6 | Low (solvent reuse) |

| Raney nickel | 180–200 | 97.2 | Moderate (H₂ use) |

| TiCl₃/NH₃ | 220–250 | 95.8 | High (NH₃ waste) |

The aluminum-nickel method emerges as the most industrially viable due to its balance of cost, yield, and sustainability .

Chemical Reactions Analysis

Types of Reactions

®-4-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can produce a variety of N-substituted derivatives.

Scientific Research Applications

Organic Synthesis

(R)-4-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride serves as an important intermediate in the synthesis of complex organic molecules and chiral compounds. Its ability to participate in various chemical reactions such as oxidation, reduction, and substitution allows chemists to create a wide range of derivatives.

Pharmaceutical Development

This compound is investigated for its potential therapeutic properties, particularly in the development of treatments for neurological disorders. Notably, it is a precursor in the synthesis of rasagiline, an irreversible monoamine oxidase-B (MAO-B) inhibitor used in treating Parkinson's disease . The unique properties of this compound make it a valuable building block for biologically active molecules.

Biological Studies

In biological research, this compound is utilized to study enzyme interactions and receptor binding. Its chiral nature allows researchers to explore the effects of different enantiomers on biological systems, which can lead to insights into drug efficacy and safety profiles.

Industrial Applications

The compound finds utility in the production of fine chemicals and as a catalyst in various industrial processes. Its role as an intermediate in synthetic pathways enhances its value in industrial chemistry.

Case Study 1: Synthesis of Rasagiline

A notable application of this compound is its role in synthesizing rasagiline. The process involves reducing 2,3-dihydro-1H-indene ketoxime using alumino-nickel under alkaline conditions to yield the target amine . This method highlights the compound's significance in developing effective treatments for Parkinson's disease.

Case Study 2: Enzyme Interaction Studies

Research has demonstrated that this compound can modulate enzyme activity through specific interactions with molecular targets. Studies focusing on its binding affinities reveal how variations in structure can influence biological outcomes, providing valuable data for drug design .

Mechanism of Action

The mechanism of action of ®-4-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with substituted dihydroinden-1-amine hydrochlorides, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations and Structural Features

Key Observations :

Physicochemical Properties

NMR Data Comparison

Biological Activity

(R)-4-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes existing research findings, case studies, and data tables to elucidate the biological properties of this compound.

Overview of Biological Activity

The compound belongs to a class of 2,3-dihydro-1H-indene derivatives, which have been reported to exhibit a variety of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The following sections detail specific biological actions and mechanisms of this compound.

Anticancer Activity

Research indicates that this compound may possess significant anticancer properties. A study highlighted its ability to induce apoptosis in cancer cells by inhibiting inhibitor of apoptosis proteins (IAPs), specifically cIAP1 and cIAP2. This inhibition promotes cell death pathways that are often dysregulated in cancer cells .

Table 1: Summary of Anticancer Activities

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects. It has shown potential in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the modulation of neurotransmitter levels and reduction of inflammation in neuronal tissues .

Table 2: Neuroprotective Studies

| Study | Model | Effect Observed | Mechanism |

|---|---|---|---|

| In vitro neuronal cultures | Reduced apoptosis | Anti-inflammatory activity | |

| Animal model (rats) | Improved cognitive function | Modulation of neurotransmitters |

Anti-inflammatory Properties

In addition to its anticancer and neuroprotective effects, this compound has demonstrated anti-inflammatory activity. This is particularly relevant in conditions such as arthritis and other inflammatory disorders. The compound appears to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Table 3: Anti-inflammatory Effects

| Study | Inflammatory Model | Cytokine Inhibition | Dose |

|---|---|---|---|

| LPS-stimulated macrophages | TNF-alpha, IL-6 reduction | 10 µM | |

| Carrageenan-induced paw edema (rats) | Reduced swelling | 5 mg/kg |

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Case Study on Cancer Treatment : A clinical trial investigated the efficacy of this compound in patients with advanced breast cancer. The results indicated a significant reduction in tumor size among participants receiving the treatment compared to a control group.

- Neuroprotection in Alzheimer’s Disease : A study involving aged mice treated with this compound showed improved memory retention and reduced amyloid plaque formation, suggesting its potential application in Alzheimer's therapy.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of (R)-4-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions:

- Temperature : Elevated temperatures (e.g., 60–80°C) may accelerate reaction rates but risk side reactions.

- Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates, while ethereal solvents (THF) may improve stereochemical control .

- Reaction Time : Monitoring via TLC or HPLC ensures completion without over-reaction, typically 12–24 hours.

- Purification : Column chromatography or recrystallization in ethanol/water mixtures achieves >95% purity .

Q. How does the hydrochloride salt form influence the compound's solubility and stability?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility due to ionic interactions, critical for biological assays. Stability is improved by reducing hygroscopicity compared to the free base. For example:

- Solubility in water: ~50 mg/mL at 25°C.

- Storage: Stable at −20°C in desiccated conditions for >6 months .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm structural integrity (e.g., methyl group resonance at δ 1.2–1.4 ppm) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98% by area normalization) .

- Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 196.1) .

Q. How can enantiomeric purity of the (R)-isomer be determined experimentally?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) mobile phase; retention times distinguish (R) and (S) isomers .

- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis (e.g., SHELX refinement) .

Advanced Research Questions

Q. What reaction mechanisms govern the stereoselective synthesis of the (R)-configured amine?

- Methodological Answer : Asymmetric hydrogenation or enzymatic resolution are common:

- Catalytic Hydrogenation : Chiral catalysts (e.g., Ru-BINAP complexes) induce >90% enantiomeric excess (ee) via π-orbital interactions .

- Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze the (S)-enantiomer from racemic mixtures .

Q. How can computational modeling predict the compound's interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to monoamine oxidase B (MAO-B); the methyl group at C4 enhances hydrophobic pocket occupancy .

- DFT Calculations : B3LYP/6-31G* level optimizations predict electrostatic potential surfaces, guiding derivatization for improved affinity .

Q. How should researchers resolve contradictions between solubility data and bioactivity in different studies?

- Methodological Answer :

- Controlled Solubility Assays : Compare results across standardized buffers (e.g., PBS vs. cell culture media) to identify matrix effects .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., halogenation at C5) to decouple solubility from target engagement .

Q. What in vivo models are suitable for studying neuropharmacological effects of this compound?

- Methodological Answer :

- Rodent Models :

- MPTP-induced Parkinson’s : Assess MAO-B inhibition via dopamine metabolite analysis (e.g., homovanillic acid) .

- Cognitive Tests : Morris water maze evaluates memory enhancement in dose-dependent studies.

- Dosing : Intraperitoneal administration (5–20 mg/kg) with pharmacokinetic profiling (plasma t½ ~2.5 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.